![molecular formula C22H25N5O3 B6564199 N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,5-dimethoxybenzamide CAS No. 946368-92-9](/img/structure/B6564199.png)
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,5-dimethoxybenzamide” is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. It includes a pyrimidine ring, an amine group, and a benzamide moiety .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds have been studied. For instance, Schiff bases derived from 4-(dimethylamino)benzaldehyde have shown inhibitory effects on the corrosion of stainless steel in HCl medium .Aplicaciones Científicas De Investigación
Antimalarial Drug Discovery
The compound has been identified as a potential starting point for antimalarial drug discovery . It has shown dual activity against Plasmodium falciparum’s gametocytes and asexual stages, which are responsible for malaria transmission . This could be a significant breakthrough in efforts to control and eventually eradicate malaria .
Quinazolinedione Derivatives
TCMDC-124726 contains a quinazolinedione pharmacophore, which has been used to design and synthesize novel quinazolinedione derivatives . These derivatives have shown promising antimalarial activity and low toxicity .
Inhibition of Parasite Growth
Some pteridine-based compounds, including TCMDC-124726, have been found to inhibit the growth of Leishmania major and Trypanosoma brucei PTR1 . This suggests potential applications in the treatment of diseases caused by these parasites .
Fluorescent Studies of Proteins
The compound has been used as a reagent for labeling proteins or peptides through their amino-groups by forming stable peptide bonds . This is particularly useful for fluorescent studies of proteins .
Organic Nonlinear Optical Materials
Research has been conducted into the use of the compound in the development of organic nonlinear optical (ONLO) materials . These materials have various photonic applications, including optical switching, optical imaging, 3-D memory, and optical limiting .
Synthesis of 3,5-Disubstituted 2,6-Dicyanoaniline
The compound has been used in the synthesis of 3,5-disubstituted 2,6-dicyanoaniline by reacting with malononitrile, aldehydes, and β-nitroolefins . This reaction is part of the process of creating new organic compounds with potential applications in various fields .
Mecanismo De Acción
Target of Action
TCMDC-124726, also known as N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,5-dimethoxybenzamide, has been identified to target the Plasmodium falciparum Asparagine tRNA synthetase (PfAsnRS) and PfCLK3 . PfAsnRS is an enzyme that plays a crucial role in protein translation by charging tRNA with asparagine . PfCLK3 is an essential malarial kinase that plays a critical role in the regulation of malarial parasite RNA splicing .
Mode of Action
TCMDC-124726 interacts with its targets leading to significant changes in their function. It inhibits PfAsnRS via enzyme-mediated production of an Asn-TCMDC-124726 adduct . This inhibition disrupts protein translation and activates the amino acid starvation response . For PfCLK3, TCMDC-124726 acts as a covalent inhibitor .
Biochemical Pathways
The inhibition of PfAsnRS and PfCLK3 by TCMDC-124726 affects the protein translation and RNA splicing pathways respectively . These disruptions can lead to downstream effects such as impaired growth and development of the Plasmodium falciparum parasite .
Pharmacokinetics
The compound’s potent activity against parasite cultures suggests it may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of TCMDC-124726’s action include the inhibition of protein translation and activation of the amino acid starvation response due to PfAsnRS inhibition . The covalent inhibition of PfCLK3 disrupts the regulation of malarial parasite RNA splicing .
Action Environment
The compound’s potent activity against parasite cultures and low mammalian cell toxicity suggest it may be effective in a variety of biological environments .
Propiedades
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-14-10-20(27(2)3)26-22(23-14)25-17-8-6-16(7-9-17)24-21(28)15-11-18(29-4)13-19(12-15)30-5/h6-13H,1-5H3,(H,24,28)(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRUTHPPWJRWRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,5-dimethoxybenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.